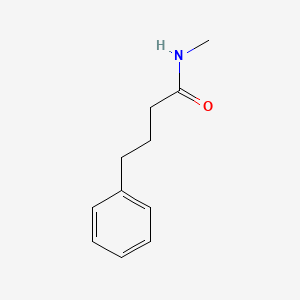

N-methyl-4-phenylbutanamide

Description

Significance of Amide-Containing Compounds in Contemporary Chemical and Pharmaceutical Research

The amide bond is a fundamental functional group in organic chemistry and is of paramount importance in the pharmaceutical industry. Amide-containing compounds are integral to a wide array of therapeutic agents, showcasing their versatility and significance in drug design and development. The prevalence of the amide group in pharmaceuticals stems from its unique structural and chemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.

Furthermore, the amide bond is a key component of peptides and proteins, making amide-containing molecules valuable as peptidomimetics. These are compounds that mimic the structure and function of peptides but often possess improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation. The ability to modify the substituents on the amide nitrogen and carbonyl carbon allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. This adaptability makes the amide scaffold a frequent choice in the development of new drug candidates.

Overview of the N-methyl-4-phenylbutanamide Chemical Class and its Research Relevance

This compound belongs to the broader class of butanamide derivatives. This class of compounds is characterized by a four-carbon chain with a terminal amide group. The presence of a phenyl group and an N-methyl substitution in this compound provides specific physicochemical properties that can influence its biological activity.

While specific research focused exclusively on this compound is limited in publicly available literature, the broader class of butanamide derivatives has been the subject of significant investigation in medicinal chemistry. For instance, various substituted butanamide derivatives have been explored for their potential as therapeutic agents. One notable example is the butanamide derivative S 19812, which has been investigated as a dual inhibitor of cyclooxygenase and lipoxygenase, suggesting potential applications in treating pain and inflammation associated with conditions like osteoarthritis. nih.gov

The N-methyl group in this compound is a common structural motif in medicinal chemistry. N-methylation can significantly impact a molecule's properties by altering its conformation, lipophilicity, and metabolic stability. The introduction of a methyl group on the amide nitrogen can prevent the formation of hydrogen bonds, which may influence binding to biological targets and improve membrane permeability.

Historical Context of Butanamide Derivative Investigations in Medicinal Chemistry

The investigation of butanamide derivatives in medicinal chemistry is part of the broader history of drug discovery, which has its roots in the late 19th and early 20th centuries with the rise of synthetic organic chemistry. ucdavis.edu The development of early synthetic drugs, often derived from byproducts of the dye industry, paved the way for the systematic exploration of different chemical scaffolds for therapeutic purposes. ucdavis.edu

While a specific historical timeline for butanamide derivatives is not extensively documented as a distinct class, their development can be seen as an extension of the broader exploration of amides as bioactive molecules. The discovery of the biological activities of simple amides led to the synthesis and evaluation of a vast number of derivatives, including those with a butanamide core.

The systematic investigation of structure-activity relationships (SAR) has been a key driver in the development of butanamide derivatives. By modifying the substituents on the butanamide scaffold, researchers have been able to explore how these changes affect the compound's pharmacological properties. This approach has led to the identification of butanamide derivatives with a range of biological activities, contributing to the ongoing development of new therapeutic agents. For example, research into N-hydroxybutanamide derivatives has identified potential matrix metalloproteinase (MMP) inhibitors, which could have applications in cancer therapy.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H15NO | 177.24 |

| N-phenylbutanamide | C10H13NO | 163.22 nih.gov |

| N-methyl-4-oxo-N-phenylbutanamide | C11H13NO2 | 191.23 nih.gov |

| N-acetyl-N-methyl-4-phenylbutanamide | C13H17NO2 | 219.28 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKPKUUXSDVLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42407-51-2 | |

| Record name | N-methyl-4-phenylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 4 Phenylbutanamide and Its Analogs

Amide Coupling Reaction Strategies in N-methyl-4-phenylbutanamide Synthesis

The formation of the amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently performed transformations in organic synthesis. nih.govmdpi.com The direct reaction between a carboxylic acid, like 4-phenylbutanoic acid, and an amine, such as methylamine (B109427), is generally inefficient as it leads to a non-reactive ammonium (B1175870) carboxylate salt through an acid-base reaction. nih.gov To overcome this, various strategies have been developed, primarily centered on the activation of the carboxylic acid component.

Conventional synthesis of this compound involves the coupling of 4-phenylbutanoic acid and methylamine. This is typically achieved by converting the carboxylic acid into a more electrophilic species, which is then susceptible to nucleophilic attack by the amine. acs.org

Two primary strategies dominate this approach:

Conversion to Acyl Halides or Anhydrides: A classic method involves converting the carboxylic acid to a highly reactive acyl chloride or acid anhydride. acs.orgnih.gov Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are used to generate the acyl chloride. nih.gov This activated intermediate readily reacts with methylamine, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, yielding this compound. acs.org While effective, this method often requires harsh reagents and an additional step to isolate the reactive acyl chloride. nih.gov

Use of Coupling Reagents: A more direct and widely used approach in both laboratory and industrial settings employs stoichiometric coupling reagents. mdpi.comosi.lv These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. The mechanism generally involves the formation of a highly active ester intermediate. acs.orgyoutube.com A multitude of such reagents are available, each with specific applications and advantages. For the synthesis of this compound, common choices would include carbodiimides and phosphonium (B103445) or uronium salts.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are workhorses in amide synthesis. acs.orgyoutube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. acs.orgyoutube.com Subsequent reaction with methylamine furnishes the desired amide. To minimize side reactions and potential racemization in chiral substrates, these reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt). youtube.comnih.gov

Onium Salts: Phosphonium reagents (e.g., PyBOP, BOP) and aminium/uronium reagents (e.g., HBTU, HATU) are also highly effective. youtube.comnih.govnih.gov They are known for high efficiency, fast reaction times, and low rates of racemization, making them particularly valuable in peptide synthesis and the preparation of complex amides. nih.gov

Below is a table comparing common conventional coupling reagents applicable to the synthesis of this compound.

| Coupling Reagent Class | Example Reagents | Additive(s) | Key Features & Byproducts |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, DMAP | Widely used, cost-effective. DCC produces insoluble dicyclohexylurea (DCU) byproduct. EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. acs.orgyoutube.comnih.gov |

| Phosphonium Salts | PyBOP, BOP, PyAOP | DIPEA, Et₃N | High coupling efficiency, less risk of guanidinium (B1211019) byproducts compared to uronium salts. youtube.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIPEA, Et₃N | Very fast reaction rates, low racemization. HATU is considered highly efficient for challenging couplings. nih.govnih.gov |

| Acyl Halide Formers | SOCl₂, (COCl)₂ | Pyridine, Et₃N | Forms highly reactive acyl chloride intermediate. Requires careful handling of corrosive reagents and neutralization of HCl byproduct. nih.gov |

Table generated based on data from multiple sources. acs.orgnih.govyoutube.comnih.govnih.gov

While conventional methods are robust, they suffer from poor atom economy due to the use of stoichiometric activating agents, which generate significant waste. acs.org This has driven the development of alternative, catalytic pathways for amide bond formation. These methods represent a greener and more efficient approach to synthesizing this compound and its analogs.

Boron-Based Catalysis: Boronic acids and their derivatives have emerged as highly effective catalysts for the direct dehydrative amidation of carboxylic acids and amines. ajchem-b.com The reaction between 4-phenylbutyric acid and an amine like benzylamine (B48309) has been successfully catalyzed by various arylboronic acids, such as electron-deficient boronic acids and ortho-iodoarylboronic acids. osi.lvthieme-connect.commdpi.com The mechanism is thought to involve the formation of an acylboronate or a related B-O-B dimeric species, which activates the carboxylic acid for nucleophilic attack by the amine. osi.lvyoutube.com These reactions are often carried out at elevated temperatures with azeotropic removal of water, for instance, using a Dean-Stark apparatus. acs.org

Transition Metal-Based Catalysis: Various transition metals, including ruthenium, palladium, and copper, can catalyze amide bond formation through several distinct pathways. nih.govnih.gov One notable strategy is the dehydrogenative coupling of alcohols and amines, catalyzed by ruthenium complexes, which produces the amide with the liberation of hydrogen gas. researchgate.netlibretexts.org This would allow for the synthesis of this compound from 4-phenyl-1-butanol (B1666560) and methylamine, representing a highly atom-economical route. Other metal-catalyzed approaches include the coupling of esters or aldehydes with amines. mdpi.comnih.gov

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the direct amidation of carboxylic acids or the aminolysis of esters under mild conditions. nih.gov For instance, CAL-B can facilitate the reaction between a carboxylic acid and an amine in a low-water system, often using molecular sieves to drive the equilibrium towards amide formation. nih.gov Additionally, ATP-dependent amide bond-forming enzymes can construct amides in aqueous environments by activating the carboxylic acid as a reactive acyl-phosphate intermediate. nih.gov While specific application to this compound is not widely documented, these enzymatic methods hold significant potential for its stereoselective synthesis or the synthesis of its chiral analogs.

Green Chemistry Approaches in Butanamide Derivative Synthesis

Green chemistry principles, such as waste reduction and the avoidance of hazardous solvents, are increasingly influencing synthetic route design. Mechanochemistry and the use of solvent-free conditions are prime examples of this shift.

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. nih.govacs.org Ball milling has been successfully applied to amide bond formation, demonstrating accelerated reaction rates and high efficiency. acs.orgajchem-b.com

Several mechanochemical strategies are applicable to the synthesis of butanamide derivatives:

Direct Amidation of Esters: A direct, solvent-free amidation of esters with amines can be achieved by ball milling with a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu). acs.orgnih.gov This method avoids the need for traditional coupling reagents and has been used to prepare a diverse library of amides, including those with heteroaromatic components. acs.orgnih.gov

Amidation of Carboxylic Acids: The coupling of carboxylic acids and amines can be performed mechanochemically using coupling reagents, similar to solution-phase methods but without bulk solvent. Uronium-based reagents like COMU and TCFH, in combination with a solid base like K₂HPO₄, have proven effective for rapid and high-yielding amide synthesis under ball-milling conditions. nih.govosi.lv

Ammonia (B1221849) Surrogates: For the synthesis of primary amides, which are precursors to N-alkylated amides, calcium nitride (Ca₃N₂) can be used as a solid ammonia source in a ball-milling reaction with an ester. nih.govmdpi.comthieme-connect.com This approach provides a practical route to primary amides under solvent-free conditions. nih.govmdpi.com

The key advantage of these methods is the significant reduction or complete elimination of volatile organic solvents, which constitute the bulk of waste in chemical synthesis. nih.govresearchgate.net

| Mechanochemical Method | Reactants | Reagents/Conditions | Key Advantages |

| Direct Ester Amidation | Ester + Amine | KOtBu (sub-stoichiometric), ball milling | Solvent-free, no coupling agent, high atom economy. acs.orgnih.gov |

| Carboxylic Acid Coupling | Carboxylic Acid + Amine | Uronium Salt (e.g., COMU, TCFH) + Base (e.g., K₂HPO₄), liquid-assisted grinding | Rapid reaction rates, high yields, mild conditions, minimal waste. nih.govosi.lv |

| Primary Amide Synthesis | Ester | Ca₃N₂ + InCl₃ (catalyst) + ethanol (B145695) (liquid-assisted grinding) | Utilizes a solid ammonia source, avoids gaseous reagents, good functional group tolerance. nih.govmdpi.comthieme-connect.com |

Table generated based on data from multiple sources. nih.govmdpi.comacs.orgnih.govosi.lvthieme-connect.comnih.gov

Multi-component Reactions in the Synthesis of this compound Related Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Several MCRs are particularly useful for synthesizing amide-containing structures related to this compound.

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.govmdpi.comyoutube.com The reaction is typically fast, exothermic, and highly atom-economical. nih.gov By varying the four components, vast libraries of peptidomimetic structures can be generated. For example, using phenylacetaldehyde, methylamine, a carboxylic acid, and an isocyanide would yield a structure closely related to this compound, with additional complexity at the α-position. The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product. nih.gov

The Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another classic isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction provides a direct route to ester-amide structures. Using phenylacetaldehyde, a carboxylic acid, and an appropriate isocyanide would generate α-acyloxy butanamide derivatives. Like the Ugi reaction, it proceeds through nucleophilic additions to the isocyanide, culminating in a Mumm-type rearrangement. wikipedia.org

These MCRs are powerful tools for drug discovery and the synthesis of functionalized molecules, allowing for the creation of diverse amide libraries from simple, readily available starting materials.

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

While this compound itself is achiral, many of its biologically active analogs possess one or more stereocenters. The synthesis of single enantiomers is critical in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. Stereoselective synthesis and chiral resolution are the two main strategies for obtaining enantiomerically pure compounds.

Kinetic Resolution Techniques for Racemic 2-Hydroxyamides including Butanamide Derivatives

The enantioselective synthesis of chiral 2-hydroxyamides, including butanamide derivatives, is of significant interest due to their prevalence as structural motifs in biologically active compounds and as versatile chiral building blocks in organic synthesis. Kinetic resolution (KR) of racemic mixtures represents a powerful strategy for accessing these enantiomerically enriched compounds. A particularly effective method involves the use of a chiral acyl-transfer catalyst to selectively acylate one enantiomer of the racemic 2-hydroxyamide, leaving the other enantiomer unreacted and thus resolved.

Recent advancements have highlighted the efficacy of (R)-benzotetramisole ((R)-BTM) as a chiral acyl-transfer catalyst in the kinetic resolution of racemic 2-hydroxyamides. orgsyn.orgnih.gov This protocol utilizes a diphenylacetyl component as an acyl source and has demonstrated high selectivity for a range of tertiary amides. orgsyn.orgnih.gov The process can be tailored to favor either asymmetric esterification or acylation, providing access to both enantiomers of the desired chiral compound.

The generality of this method has been explored with various racemic 2-hydroxy-N,N-dimethylamides, which serve as close analogs to butanamide derivatives. orgsyn.org The kinetic resolution of these substrates, bearing different substituents at the C-2 position, has been shown to proceed with high selectivity factors (s-values), in some cases reaching over 250. orgsyn.orgnih.gov The selectivity of the resolution is influenced by the steric and electronic properties of the substituent on the 2-hydroxyamide. For instance, substrates with normal aliphatic alkyl chains at the C-2 position have consistently yielded high s-values. orgsyn.org

The following table summarizes the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides, demonstrating the high selectivity achieved with the (R)-BTM catalyst system.

Table 1: Kinetic Resolution (KR) of Racemic 2-hydroxy-N,N-dimethylamides

| Substrate | R-group at C-2 | Selectivity Factor (s) |

|---|---|---|

| 3a | n-Pr | >250 |

| 3b | n-Bu | 213 |

| 3c | n-C5H11 | 148 |

| 3d | i-Pr | 11 |

| 3e | i-Bu | 126 |

| 3f | CH2OBn | 22 |

| 3g | (CH2)2OBn | 14 |

| 3h | (CH2)3OBn | 102 |

| 3i | Ph | 12 |

| 3j | CH2Ph | 21 |

| 3k | (CH2)2Ph | 99 |

Data sourced from a study on kinetic resolution of racemic 2-hydroxyamides. orgsyn.org

Furthermore, enzymatic methods have also been developed for the kinetic resolution of related structures. For example, the kinetic resolution of racemic 2-hydroxybutanoate (B1229357) has been achieved using NAD-independent L-lactate dehydrogenase (L-iLDH), producing D-2-hydroxybutanoate with high enantiomeric excess. google.com While this example focuses on a carboxylate rather than an amide, it highlights the utility of biocatalysis in accessing enantiopure butanoate derivatives, a strategy that could potentially be adapted for butanamide substrates.

This compound as an Intermediate in Complex Molecule Synthesis

This compound, while not extensively documented as a standalone intermediate in the surveyed literature, possesses a chemical structure that positions it as a valuable building block in the synthesis of more complex molecules. Its synthesis can be readily envisaged through the coupling of 4-phenylbutyric acid with N-methylamine. 4-Phenylbutyric acid itself is accessible through various synthetic routes, including the Friedel-Crafts reaction of benzene (B151609) with butyrolactone or the reduction of β-benzoylpropionic acid. google.comorgsyn.org

Once synthesized, this compound can serve as a precursor in multistep synthetic sequences. The amide functionality can be a stable protecting group or a reactive handle for further transformations. For instance, the amide nitrogen and carbonyl group can influence the reactivity of adjacent positions and can be involved in cyclization reactions to form heterocyclic systems.

While direct examples of the use of this compound are limited in readily available literature, the structural motif of an N-alkyl or N-aryl butanamide is present in a variety of more complex structures. For example, the butanamide substructure is found in some fentanyl analogues, highlighting the utility of this core in the synthesis of biologically active compounds. wikipedia.org The phenyl group and the N-methylbutanamide moiety provide a scaffold that can be further elaborated. For instance, the aromatic ring can undergo electrophilic substitution to introduce additional functional groups, or the methylene (B1212753) groups of the butyl chain could be functionalized.

The broader class of N-phenylacetamide and related amide derivatives are frequently used as intermediates in the synthesis of compounds with applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net These examples suggest that this compound, by analogy, is a plausible intermediate for the construction of larger, more complex molecular architectures, even if its specific applications are not as widely reported as some of its close chemical relatives.

Chemical Reactivity and Derivatization of N Methyl 4 Phenylbutanamide

Chemical Transformations of the Butanamide Moiety

The butanamide portion of N-methyl-4-phenylbutanamide is the primary site for several key chemical reactions, including nucleophilic substitution, oxidation, and reduction.

The amide bond in this compound, while generally stable, can undergo nucleophilic substitution, most notably through hydrolysis. This reaction involves the cleavage of the amide bond by a nucleophile, such as a hydroxide (B78521) ion or water. Under alkaline conditions, for instance, secondary and tertiary amides can be hydrolyzed in a non-aqueous environment using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane at room temperature or under reflux. researchgate.net This process yields the corresponding carboxylate and amine. researchgate.net The mechanism of alkaline amide hydrolysis is similar to that of esters, involving a tetrahedral intermediate formed by the addition of the hydroxide nucleophile. researchgate.net

A study on the hydrolysis of various amides demonstrated that the reaction conditions can be mild. For example, a 4N NaOH solution in methanol mixed with a solution of the amide in dioxane or dichloromethane can effectively induce hydrolysis. researchgate.net

Table 1: Conditions for Alkaline Hydrolysis of Amides

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| Secondary/Tertiary Amide | NaOH in Methanol/Dichloromethane or Methanol/Dioxane | Carboxylate and Amine | researchgate.net |

| Primary Amide | Vigorous alkaline conditions (e.g., KOH/H2O in refluxing 2-methoxyethanol) | Carboxylate and Ammonia (B1221849) | researchgate.net |

Oxidation:

The N-alkylamide functionality is susceptible to oxidation. Aerobic oxidation of N-alkylamides can be catalyzed by N-hydroxyphthalimide (NHPI) in the presence of a Co(II) salt under mild conditions. nih.govacs.orgacs.org This reaction typically leads to the formation of carbonyl derivatives such as imides, carboxylic acids, aldehydes, or ketones. acs.orgacs.org The specific products depend on the structure of the alkyl group and the reaction conditions. For N-alkylamides, the initial step is believed to be the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by the phthalimide-N-oxyl (PINO) radical. nih.govacs.orgrsc.org

Another approach for the oxidation of N-alkylamides is through electrochemical methods. A green and sustainable method for the synthesis of imides from N-alkylamides involves electrocatalytic oxidation using water as the oxygen source. rsc.org This metal- and oxidant-free direct electrochemical oxidation can be performed at room temperature in an undivided cell. rsc.org

Reduction:

The amide group in this compound can be reduced to an amine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org The reduction of an amide with LiAlH4 typically proceeds to the corresponding amine, replacing the carbonyl group with a methylene (B1212753) (CH2) group. youtube.comlibretexts.org This reaction is robust and can be applied to primary, secondary, and tertiary amides. libretexts.org The mechanism involves nucleophilic attack by the hydride from LiAlH4 on the amide carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to the amine. libretexts.org

Other reagents and methods for amide reduction include catalytic hydrogenation, though this often requires high pressures and temperatures. wikipedia.orgacsgcipr.org More recent methods utilize hydrosilanes in the presence of catalysts like iron or nickel complexes. organic-chemistry.orgnih.gov For instance, a nickel-catalyzed reduction of secondary and tertiary amides using phenylsilane (B129415) has been reported to be effective and tolerant of various functional groups. nih.gov

Table 2: Reduction of Amides to Amines

| Amide Type | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Secondary/Tertiary | Lithium Aluminum Hydride (LiAlH4) | Amine | Powerful, widely applicable | wikipedia.orglibretexts.org |

| Secondary/Tertiary | Nickel Chloride (dme) / Phenylsilane | Amine | Non-precious metal catalysis | nih.gov |

| Tertiary/N-phenyl secondary | Tris(pentafluorophenyl)boron / Silane | Amine | Tolerates alkenes, nitro groups, aryl halides | organic-chemistry.org |

| Secondary/Tertiary | Triethylborane / Alkali Metal Base / Silane | Amine | Mild conditions | organic-chemistry.org |

Structural Modification and Analog Generation for Biological Probing

The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationships (SAR) and for developing probes for biological systems, such as receptors. Modifications can be made to the N-methyl group, the butanamide chain, or the phenyl ring.

For instance, in the development of novel loperamide (B1203769) analogs as potential μ opioid receptor agonists, a similar butanamide scaffold was utilized. mdpi.com The synthesis involved reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with 2,2-diphenylbutanenitrile, followed by hydrolysis to the corresponding butanoic acid and subsequent amidation. mdpi.com This highlights a general approach where the butanamide moiety can be introduced late in a synthetic sequence to generate a library of analogs with diverse functionalities.

The N-substituent can also be varied. For example, N-phenethyl analogues of oxide-bridged phenylmorphans were synthesized to probe narcotic receptor binding, demonstrating significantly different affinities compared to their N-methyl counterparts. nih.gov The synthesis of such analogs often involves the reaction of a primary or secondary amine with a suitable carboxylic acid or its derivative.

Furthermore, the phenyl ring offers a site for substitution to explore electronic and steric effects on biological activity. The synthesis of phenyl-substituted analogues of the nicotinic agonist UB-165 showed that the position of the phenyl group dramatically influenced receptor selectivity. nih.gov

Formation of Metal Complexes with N-phenylbutanamide Ligands and Their Derivatives

The amide functionality, particularly the oxygen and nitrogen atoms, can act as a ligand to coordinate with metal ions, forming metal complexes. youtube.comyoutube.com While there is extensive literature on metal complexes with various amide-containing ligands, specific studies on N-phenylbutanamide are less common. However, the principles of coordination chemistry suggest that N-phenylbutanamide and its derivatives have the potential to form complexes with a range of transition metals.

The formation of such complexes is influenced by the nature of the metal ion, the solvent, and the presence of other coordinating groups on the ligand. For example, N-aryloxide-amidine ligands have been shown to form complexes with group 4 metals like titanium, zirconium, and hafnium. nih.gov In these complexes, both the aryloxide oxygen and the amidine nitrogen atoms coordinate to the metal center.

Similarly, transition metal complexes with thiourea (B124793) derivatives, which contain a thioamide group analogous to the amide group, have been synthesized and characterized. researchgate.net These studies show that the thioamide group can coordinate to metals through the sulfur atom. By extension, the oxygen atom of the butanamide in N-phenylbutanamide could coordinate to metal centers.

The design and synthesis of transition metal complexes are crucial in areas like photodynamic therapy and catalysis. nih.gov The photophysical and photochemical properties of these complexes can be fine-tuned by modifying the ligands. nih.gov The synthesis of metal nanoclusters can also be controlled through the formation of metal-ligand complexes, where reactive ligands convert metal salts into precursors for the nanoclusters. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Methyl 4 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For N-methyl-4-phenylbutanamide, both ¹H and ¹³C NMR are used to confirm the connectivity and arrangement of atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons in the phenyl ring, the aliphatic chain, and the N-methyl group. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. scispace.com The protons of the aliphatic chain would present as multiplets, with the benzylic protons (adjacent to the phenyl ring) and the protons alpha to the carbonyl group appearing at characteristic chemical shifts. The N-methyl group would exhibit a singlet, often around δ 2.8 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbon (around δ 170-175 ppm), the carbons of the phenyl ring, and the aliphatic and N-methyl carbons. mdpi.com Analysis of related butanamide derivatives, such as (S)-2-Hydroxy-N-methyl-4-phenylbutanamide, provides reference values for these shifts. mdpi.com For instance, in this derivative, the carbonyl carbon appears at δ 174.8 ppm, while the phenyl carbons are observed between δ 126.0-141.2 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Data is compiled from related structures and serves as an illustrative guide.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl Group | 7.10-7.35 (m) | 125.0-142.0 |

| CH₂ (Benzylic) | ~2.65 (t) | ~35.0 |

| CH₂ | ~1.95 (m) | ~27.0 |

| CH₂ (alpha to C=O) | ~2.20 (t) | ~35.5 |

| N-CH₃ | ~2.85 (s) | ~26.0 |

| C=O (Amide) | - | ~173.0 |

NMR techniques are also instrumental in identifying and characterizing more complex structures and potential isomers or impurities. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, MS confirms the molecular formula (C₁₁H₁₅NO) by identifying its molecular ion peak.

Different ionization techniques can be employed, including Electron Impact (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI). semanticscholar.org ESI is a soft ionization technique particularly useful for generating the protonated molecule [M+H]⁺, which for this compound would be at an m/z (mass-to-charge ratio) of approximately 178. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the ion, allowing for the unambiguous determination of its elemental composition. For example, HRMS analysis of a related compound, (S)-2-Hydroxy-N-methyl-4-phenylbutanamide, found the [M+Na]⁺ ion at m/z 216.1004, closely matching the calculated value of 216.0995, confirming its formula. mdpi.com

The fragmentation pattern obtained from MS analysis provides a fingerprint that helps in structural confirmation. Impurity profiling is another critical application, where MS can detect and help identify related substances, degradation products, or residual starting materials from the synthesis process.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks are associated with the amide functional group and the phenyl ring. A strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide typically appears in the region of 1630-1680 cm⁻¹. scispace.commdpi.com Another key feature is the N-H stretching vibration, which is absent in this tertiary amide, but C-H stretching vibrations from the aromatic ring and the aliphatic chain are observed. Aromatic C-H stretches are usually seen above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. scispace.com Bending vibrations for the aromatic ring also provide evidence for its presence.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components of a mixture, making it essential for assessing the purity of this compound and for quantitative analysis. Purity for pharmaceutical compounds and their intermediates is frequently determined by HPLC, with standards often requiring >95% purity. acs.orgresearchgate.net

Reverse-Phase HPLC Method Development for N-phenylbutanamide Derivatives

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like N-phenylbutanamide derivatives. researchgate.netmdpi.com Method development involves optimizing several parameters to achieve a good separation between the main compound and any impurities.

Stationary Phase: A non-polar stationary phase is used, most commonly a C18 (octadecylsilane) or C8 column. researchgate.net For specific applications involving aromatic isomers, other phases like phenyl-hexyl or pentafluorophenyl might offer alternative selectivity. nist.gov

Mobile Phase: The mobile phase is polar, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The ratio of water to organic solvent is adjusted to control the retention time of the analytes; increasing the organic modifier content generally decreases retention. researchgate.net Buffers may be added to the aqueous portion to control the pH and improve peak shape.

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the phenyl group (e.g., around 220 nm or 254 nm) to ensure high sensitivity. scispace.comijsrst.com

The goal of method development is to produce a robust procedure that provides sharp, symmetrical peaks with good resolution from any known or potential impurities. ijsrst.com

Chiral HPLC for Enantiomeric Purity Determination of Butanamide Derivatives

If a butanamide derivative possesses a chiral center, as in the case of (S)-2-Hydroxy-N-methyl-4-phenylbutanamide, it is crucial to separate and quantify the enantiomers. mdpi.com Chiral HPLC is the standard method for determining enantiomeric purity. chromatographyonline.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com

The development of a chiral method involves screening various CSPs and mobile phase systems. For instance, the enantiomers of (S)-2-Hydroxy-N-methyl-4-phenylbutanamide have been successfully separated using a CHIRALPAK IC column with a mobile phase consisting of a mixture of isopropanol (B130326) and hexane. mdpi.com The ability to achieve baseline separation allows for the accurate quantification of the undesired enantiomer relative to the desired one. nih.govnih.gov This is critical as regulatory guidelines often place strict limits on enantiomeric impurities. mdpi.com

Hyphenated Techniques for Comprehensive Analytical Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to chemical analysis. nih.govijnrd.org These online combinations provide separation, quantification, and structural identification in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques. It combines the separation power of HPLC with the sensitive and selective detection of MS. researchgate.net LC-MS is invaluable for identifying unknown impurities in a sample by providing both the retention time and the molecular weight of each separated component. nih.gov Tandem MS (LC-MS/MS) can further provide structural information through controlled fragmentation, increasing confidence in impurity identification. researchgate.netqub.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be made volatile through derivatization, GC-MS is an excellent tool. actascientific.com It offers very high chromatographic resolution. japsonline.com The mass spectra obtained are highly reproducible and can be compared against extensive libraries for rapid identification of components. mdpi.comresearchgate.net

Other Hyphenated Methods: Techniques such as LC-NMR and LC-IR are also available. LC-NMR provides complete structural information on separated peaks, while LC-IR can offer functional group information. nih.govijnrd.org These methods are powerful but often require higher concentrations than LC-MS.

The use of these advanced hyphenated techniques ensures a thorough characterization of this compound, confirming its identity and purity with a high degree of confidence. actascientific.com

Computational Chemistry and Molecular Modeling of N Methyl 4 Phenylbutanamide

Density Functional Theory (DFT) Studies on N-methyl-4-phenylbutanamide Geometries

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the electronic structure and geometry of molecules. DFT studies on this compound would focus on determining its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles to find the global energy minimum.

Key structural features of this compound that would be of interest in a DFT study include the planarity of the amide group, the orientation of the phenyl ring relative to the butyl chain, and the rotational barrier around the C-N amide bond. The presence of the N-methyl group introduces steric hindrance that can influence the preferred conformation of the molecule. For instance, in related N-methylated amides, the most stable conformation around the O=C-N amide dihedral angle is often found to be antiperiplanar. researchgate.net

DFT calculations can also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

A real-space formulation of Kohn-Sham DFT, which is well-suited for twisted geometries, could be employed to study the torsional deformations of the butyl chain in this compound. arxiv.org Such an analysis would reveal the energetic penalties associated with different conformations and help to identify low-energy conformers.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H15NO/c1-12-11(13)8-4-7-10-5-2-3-6-9-10/h2-3,5-6,9H,4,7-8H2,1H3 |

| InChIKey | NGFPEEPVJGCERE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)CCC1=CC=CC=C1)C |

Data sourced from PubChem CID 17947794. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. frontiersin.org For this compound, docking simulations could be employed to explore its potential interactions with various biological targets, such as enzymes or receptors. This process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on a force-field-based scoring function. frontiersin.org

The initial step in a docking study is the preparation of both the ligand and the receptor. The three-dimensional structure of this compound would be optimized using a method like DFT. The receptor structure, typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, would be prepared by adding hydrogen atoms and assigning appropriate charges. researchgate.net

The docking simulation would then be performed using software such as AutoDock Vina or Glide. mdpi.comnih.gov The results would provide a docking score, which is an estimate of the binding free energy, and the predicted binding pose of this compound within the receptor's active site. Analysis of the binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl ring of the ligand and aromatic residues in the receptor.

To further assess the stability of the predicted ligand-receptor complex, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations track the movements of atoms over time, providing insights into the dynamic behavior of the complex and the persistence of the observed interactions. nih.gov The binding free energy can also be more accurately calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States in Butanamide Synthesis

Computational chemistry can elucidate the reaction mechanisms involved in the synthesis of this compound. A common route for the synthesis of such amides is the reaction between a carboxylic acid (4-phenylbutanoic acid) or its activated derivative (like an acyl chloride or ester) and an amine (methylamine).

For instance, in the N-methylation of phenylethanolamine, DFT studies have shown that the reaction proceeds via an SN2 mechanism, with the methyl transfer being the rate-limiting step. nih.gov A similar approach could be applied to study the N-alkylation of a primary amide to form this compound.

Theoretical studies can also investigate alternative synthetic routes. For example, a study on the synthesis of tetraazafluoranthen-3(2H)-ones from ninhydrin (B49086) and ethyl acetoacetate (B1235776) followed by reaction with hydrazine (B178648) hydrate (B1144303) revealed the actual intermediates and clarified the reaction mechanism, which was previously ambiguous. mdpi.com This highlights the power of computational methods in confirming or revising proposed reaction pathways.

By modeling the transition states, chemists can gain a deeper understanding of the factors that influence the reaction rate and selectivity. This knowledge can be invaluable for optimizing reaction conditions to improve the yield and purity of the desired product.

Conformational Analysis and Stereochemical Predictions

The flexible nature of the butyl chain and the presence of a rotatable amide bond in this compound give rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature.

Rotation around the C-C single bonds in the butyl chain leads to different spatial arrangements, which can be described as staggered or eclipsed. The staggered conformations are generally lower in energy due to reduced steric strain. ucsd.edu For the butyl chain, specific staggered conformations are referred to as gauche and anti. The anti conformation, where the terminal methyl group and the rest of the chain are as far apart as possible, is typically the most stable. ucsd.edu

The amide C-N bond has a significant double-bond character, which restricts rotation. However, two planar conformations, cis and trans, are possible. For N-monosubstituted amides like this compound, the trans conformation is generally favored due to less steric clash between the substituents on the carbonyl carbon and the nitrogen atom.

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the potential energy surface of this compound and identify the most stable conformers. chemrxiv.org The relative energies of these conformers can be calculated using quantum mechanical methods to predict their populations based on the Boltzmann distribution.

While this compound itself is not chiral, the introduction of substituents on the butyl chain or the phenyl ring could create stereocenters. In such cases, computational methods could be used to predict the relative stabilities of the different stereoisomers and to study how their stereochemistry might influence their biological activity. nih.gov

Biological and Pharmacological Investigations of N Methyl 4 Phenylbutanamide and Its Bioactive Analogs

In Vitro Bioactivity Screening and Assays

In vitro studies are fundamental to elucidating the mechanisms of action and identifying the therapeutic potential of novel chemical entities. For N-methyl-4-phenylbutanamide analogs, these assays have primarily focused on enzyme inhibition, receptor binding, and cytotoxicity against cancer cell lines.

Enzyme Inhibition and Receptor Binding Studies

Analogs of N-phenylbutanamide have been identified as potent inhibitors of various enzymes implicated in disease pathways. For instance, 4-amino-N-[4-(benzyloxy)phenyl]butanamide is a potent inhibitor of leukotriene A4 hydrolase, a bifunctional zinc metalloenzyme involved in the synthesis of the pro-inflammatory mediator leukotriene B4. drugbank.com Other butanamide derivatives have demonstrated significant inhibitory action against enzymes central to the inflammatory cascade. The compound S 19812, an N-hydroxy-N-methyl butanamide derivative, was found to be a balanced dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.gov

Furthermore, derivatives of N1-hydroxy-N4-phenylbutanediamide have shown the ability to inhibit matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key to cancer progression. mdpi.com In the realm of receptor binding, studies on structurally related compounds like N-methyltyramine have shown it acts as an α-adrenoreceptor antagonist, indicating that butanamide analogs could also interact with various receptor systems. nih.gov

| Compound/Analog Class | Target Enzyme/Receptor | Observed Effect | Source |

|---|---|---|---|

| 4-amino-N-[4-(benzyloxy)phenyl]butanamide | Leukotriene A4 hydrolase | Potent Inhibition | drugbank.com |

| N1-hydroxy-N4-phenylbutanediamide derivatives | Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition | mdpi.com |

| S 19812 (N-hydroxy-N-methyl butanamide derivative) | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) | Dual Inhibition | nih.gov |

| N-methyltyramine | α-Adrenergic Receptors | Antagonistic Activity | nih.gov |

Cell-Based Assays for Cytotoxicity and Anti-proliferative Effects (e.g., against cancer cell lines)

The anti-cancer potential of this compound analogs has been evaluated through cytotoxicity and anti-proliferative assays against various human cancer cell lines. A series of N-methyl-4-phenoxypicolinamide derivatives, which are structurally related to the core compound, were assessed for their in vitro cytotoxic activity. mdpi.comnih.gov Among these, compound 8e emerged as a particularly promising agent, exhibiting potent cytotoxicity against human lung carcinoma (A549 and H460) and human colon adenocarcinoma (HT-29) cell lines, with its activity on H460 and HT-29 cells being superior to the reference drug sorafenib. mdpi.com

Similarly, N1-hydroxy-N4-phenylbutanediamide derivatives were tested for their cytotoxicity. mdpi.com Analogs with a nitro group were found to be more toxic to carcinoma cells than those without. mdpi.com For example, derivatives showed toxicity towards A549 (lung carcinoma) and HeLa (cervical cancer) cells. mdpi.com Further research into related structures, such as 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) (KTH-13-Me), has also demonstrated strong anti-proliferative activity against various cancer cell lines, including C6 glioma and HCT-15 cells, by inducing apoptosis. nih.gov

| Compound/Analog | Cancer Cell Line | Activity (IC50 Value) | Source |

|---|---|---|---|

| Compound 8e (N-methyl-4-phenoxypicolinamide derivative) | A549 (Lung) | 3.6 µM | mdpi.com |

| H460 (Lung) | 1.7 µM | mdpi.com | |

| HT-29 (Colon) | 3.0 µM | mdpi.com | |

| N1-hydroxy-N4-phenylbutanediamide derivatives | A549 (Lung) | ~78 µM | mdpi.com |

| HeLa (Cervical) | ~185 µM | mdpi.com |

Exploration of Specific Biological Activities

Building on in vitro screening, research has delved into the specific therapeutic properties of butanamide derivatives, revealing significant potential in inflammation, pain management, and infectious diseases.

Anti-inflammatory Properties of Butanamide Derivatives

Derivatives of butanamide have shown considerable promise as anti-inflammatory agents. Novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety effectively suppressed the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models. nih.gov Butenolide-based amide derivatives have also demonstrated potent anti-inflammatory activity, significantly suppressing TNF-α concentration and the expression of COX-2 and NF-κB in paw tissue. researchgate.net The mechanism often involves the inhibition of key inflammatory pathways, as seen with the dual COX/5-LOX inhibitor S 19812, which targets the production of prostaglandins (B1171923) and leukotrienes. nih.gov Additionally, butenolides isolated from marine-derived Streptomyces species have displayed anti-inflammatory effects by inhibiting the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide-stimulated macrophages. mdpi.com

Analgesic Effects of N-phenylbutanamide Analogs

The structural framework of N-phenylbutanamide is present in compounds with notable analgesic properties. For example, some fentanyl analogues, which are potent opioid analgesics, incorporate an N-phenylbutanamide structure. wikipedia.org Research into novel, safer analgesics has led to the development of related structures, such as N-phenyl-acetamide sulfonamide derivatives, which have been identified as potential non-hepatotoxic analgesic drug candidates. nih.gov A novel pH-dependent µ-opioid receptor agonist, NFEPP, which is an N-phenyl propionamide (B166681) analog, has been shown to produce significant analgesic effects in models of neuropathic and abdominal pain by acting exclusively on peripheral opioid receptors in damaged tissue. nih.gov Furthermore, some butenolide-based amide derivatives that exhibit anti-inflammatory properties also show significant analgesic activity. researchgate.net

Antimicrobial Activity (Antibacterial and Antifungal)

The butanamide scaffold and its analogs have been investigated for their antimicrobial properties. A series of butenolide derivatives containing an amide moiety displayed good antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen, with one compound showing an EC50 value of 35.8 mg/L. nih.gov Amide derivatives incorporating a cyclopropane (B1198618) structure have also been synthesized and evaluated, with several compounds showing moderate inhibitory activity against Staphylococcus aureus (MIC80 of 32-64 μg/mL) and promising antifungal activity against Candida albicans (MIC80 of 16 μg/mL). mdpi.com Additionally, N-methyl-4-piperidone-derived curcuminoids displayed moderate antibacterial activity against various cariogenic bacteria, including Streptococcus mutans and Streptococcus salivarius. mdpi.com Other related structures, such as carbazole (B46965) derivatives, have also demonstrated activity against both Gram-positive bacteria like S. aureus and fungi like C. albicans. nih.gov

| Compound/Analog Class | Target Microorganism | Activity (MIC/EC50) | Source |

|---|---|---|---|

| Butenolide amide derivative (Compound 19) | Xanthomonas oryzae pv. oryzae (Bacteria) | EC50: 35.8 mg/L | nih.gov |

| Cyclopropane amide derivatives (F8, F24, F42) | Staphylococcus aureus (Bacteria) | MIC80: 32-128 µg/mL | mdpi.com |

| Candida albicans (Fungus) | MIC80: 16 µg/mL | mdpi.com | |

| N-methyl-4-piperidone-derived curcuminoids (1, 10, 13) | Streptococcus mutans, S. salivarus (Bacteria) | MIC: 250-500 µg/mL | mdpi.com |

Antiviral and Antiparasitic Potential (e.g., Antitrypanosomal Agents)

The investigation into the therapeutic potential of this compound and its structural analogs has revealed promising antiviral and antiparasitic activities. While research on the parent compound is limited, its analogs have demonstrated significant inhibitory effects against a range of pathogens, including viruses and trypanosomes.

Bioactive analogs of this compound have shown broad-spectrum antiviral capabilities. For instance, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a related amide, potently inhibits Zika virus (ZIKV) in mammalian cell cultures and reduces viral load in both serum and brain tissue in murine models. nih.gov This antiviral action is linked to a marked decrease in the rate of viral RNA synthesis. nih.gov Similarly, certain analogs have been identified with activity against various strains of Influenza A and B viruses. nih.gov Metal complexes of related structures, such as copper(II)-bis (N-methyl-N-phenyl dithiocarbamate), have been investigated as potential entry inhibitors for the Human Immunodeficiency Virus (HIV). mdpi.com This particular complex demonstrated a neutralization efficiency of 94% against one HIV strain (CAP210) in vitro, suggesting a mechanism that blocks the virus from accessing host cells. mdpi.com

In the realm of antiparasitic agents, research has highlighted the efficacy of analogs as antitrypanosomal agents. nih.gov Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, presents a significant global health challenge. Specific derivatives, such as 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amines, have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense (T.b.r). One notable compound from this series, featuring a 2-methoxyphenyl substituent, exhibited potent, submicromolar antitrypanosomal activity with an IC₅₀ value of 0.38 μM. nih.gov The mechanisms underlying the action of these antiparasitic compounds are diverse, often involving the disruption of critical parasite metabolic processes or structural integrity. nih.gov

Table 1: Antiviral and Antiparasitic Activity of Selected Bioactive Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog Class | Target Organism | Activity/Finding | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Copper(II)-bis (N-methyl-N-phenyl dithiocarbamate) | HIV-1 (CAP210) | Entry inhibitor; 94% neutralization efficiency | - | mdpi.com |

| N-(4-hydroxyphenyl) retinamide (4-HPR) | Zika Virus (ZIKV) | Inhibits viral RNA synthesis | - | nih.gov |

| 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivative | Trypanosoma brucei rhodesiense | Antitrypanosomal activity | 0.38 μM | nih.gov |

| AmA (control compound) | Influenza A Virus (IAV) | Potent antiviral activity | 3.80 nM | nih.gov |

| 4-phenyl-6-(pyridin-3-yl)pyrimidine | Trypanosoma brucei rhodesiense | Antitrypanosomal activity | 4.8 μM | nih.gov |

Antioxidant Properties of N-phenylbutanamide Schiff Base Complexes

Schiff bases derived from N-phenylbutanamide precursors and their metal complexes are a significant area of research due to their potential as synthetic antioxidants. nih.govresearchgate.net These compounds are of interest because oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. nih.gov The antioxidant activity of Schiff bases is often enhanced upon chelation with metal ions. nih.govresearchgate.net

The synthesis of these complexes typically involves the condensation reaction of a primary amine with a carbonyl compound to form the Schiff base ligand, which is then reacted with various metal salts (e.g., Fe(II), Co(II), Ni(II), Cu(II), Ru(II), Pd(II)). journalajocs.comsemanticscholar.org The resulting metal complexes often exhibit superior antioxidant properties compared to the free Schiff base ligand. semanticscholar.org This enhancement is attributed to the influence of the metal ion on the electronic properties and geometry of the ligand. semanticscholar.org

The antioxidant capacity of these N-phenylbutanamide Schiff base complexes is evaluated through various in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. journalajocs.comsemanticscholar.org

Ferric Reducing Antioxidant Power (FRAP): This assay assesses the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. semanticscholar.orgresearchgate.net

Cupric Reducing Antioxidant Capacity (CUPRAC): This method evaluates the reduction of Cu²⁺ to Cu⁺ by the antioxidant compound. semanticscholar.org

Hydroxyl Radical (•OH) Scavenging Activity: This test determines the compound's capacity to neutralize highly reactive hydroxyl radicals. journalajocs.com

Studies have shown that metal complexes of Schiff bases derived from structures related to N-phenylbutanamide are effective scavengers of free radicals and can chelate metal ions, which can otherwise catalyze oxidative reactions. journalajocs.comsemanticscholar.org For example, certain Ru(II), Pd(II), Fe(II), and Co(II) complexes of a Schiff base ligand demonstrated good antioxidant properties across multiple testing methods. semanticscholar.org

Table 2: Antioxidant Activity of Representative Schiff Base Metal Complexes This table is interactive. You can sort and filter the data.

| Complex Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Ni(II) Complex | DPPH Scavenging | IC₅₀ | Lower IC₅₀ than other complexes in study | researchgate.net |

| Cu(II) Complex | DPPH Scavenging | % Inhibition | Good antioxidant, comparable to ascorbic acid | scialert.net |

| Ru(II) Complex | FRAP | Absorbance at 700nm | High reducing power | semanticscholar.org |

| Fe(II) Complex | CUPRAC | Absorbance at 450nm | Good reducing capacity | semanticscholar.org |

| Schiff Base Ligand (10) | DPPH Scavenging | IC₅₀ | 12.15 µg/mL | mdpi.com |

| Schiff Base Ligand (10) | ABTS Scavenging | IC₅₀ | 4.30 µg/mL | mdpi.com |

Mechanistic Studies of Biological Action

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and cellular pathways affected by this compound and its analogs is crucial for elucidating their mechanism of action. Research into structurally similar compounds has identified specific interactions with key biological systems.

A prominent example is the neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a close structural analog. nih.gov MPTP's selective toxicity to dopaminergic neurons is a well-established model for parkinsonism. Its metabolite, N-methyl-4-phenylpyridine (MPP+), is actively transported into dopamine (B1211576) neurons via the dopamine uptake system (dopamine transporter). nih.gov This targeted accumulation leads to the inhibition of mitochondrial complex I, resulting in cellular energy depletion, oxidative stress, and ultimately, neuronal cell death. This identifies the dopamine transporter as a key molecular target and mitochondrial function as a critical pathway. nih.gov

Other analogs have been found to modulate key inflammatory and cell survival signaling pathways. Bioactive compounds can influence the Toll-like receptor 4 (TLR4) mediated MyD88 signaling pathway, which is a central regulator of the innate immune response and inflammation. nih.gov Modulation of this pathway can lead to the inhibition of nuclear factor-κB (NF-κB) activation, a transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com Furthermore, pathways such as the PI3K/PTEN/AKT/mTOR signaling cascade, which governs cell proliferation, growth, and survival, have been identified as targets for various bioactive molecules. nih.gov The ability of N-phenylbutanamide analogs to interfere with such fundamental cellular processes underscores their therapeutic potential.

DNA Binding and Cleaving Characteristics of N-phenylbutanamide Complexes

The primary modes of non-covalent interaction between these metal complexes and DNA are:

Intercalation: This involves the insertion of a planar part of the complex, typically an aromatic ring system within the ligand, between the base pairs of the DNA double helix. researchgate.netmdpi.com This mode of binding often causes a significant unwinding and lengthening of the DNA helix, which can be detected by changes in viscosity and shifts in absorption spectra (hypochromism and redshift). nih.govmdpi.com

Groove Binding: Complexes can bind to the minor or major grooves of the DNA helix. nih.gov This interaction is often driven by van der Waals forces, hydrogen bonding, and electrostatic interactions with the convex surface of the groove. nih.gov

Electrostatic Interaction: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly used to study these binding events. rsc.org The binding affinity is often quantified by a binding constant (K_b). Studies on various copper(II) and palladium(II) complexes with ligands similar to N-phenylbutanamide derivatives have reported binding constants in the order of 10⁴ to 10⁶ M⁻¹, indicating a strong interaction with calf thymus DNA (CT-DNA). nih.govrsc.org For instance, a specific phosphorus Schiff base-Pd(II) complex exhibited a high binding affinity, which was attributed to the methyl placement on the phenyl rings of the phosphine (B1218219) group, facilitating a better fit and interaction with the DNA molecule. nih.gov Some complexes also exhibit DNA cleavage activity, acting as chemical nucleases, which can be an important mechanism for cytotoxicity in cancer cells. bendola.com

Table 3: DNA Binding Characteristics of Representative Metal Complexes This table is interactive. You can sort and filter the data.

| Complex | Target | Binding Mode | Binding Constant (K_b) / Other Metric | Reference |

|---|---|---|---|---|

| Copper(II) Guanidine Complex (3) | CT-DNA | Intercalation | K_b = 1.12 x 10⁴ M⁻¹ | rsc.org |

| Copper(II) Guanidine Complex (4) | CT-DNA | Intercalation | K_b = 1.60 x 10⁴ M⁻¹ | rsc.org |

| Phosphorus Schiff Base-Pd(II) (B1) | DNA | Groove Binding | Binding Energy = -5.86 kcal/mol | nih.gov |

| Phosphorus Schiff Base-Pd(II) (B2) | DNA | Groove Binding | Binding Energy = -6.04 kcal/mol | nih.gov |

| [Rh(Me₂trien)(phi)]³⁺ | DNA (5′-TGCA-3′) | Intercalation (Major Groove) | Sequence-specific binding | researchgate.net |

Immunomodulatory and Related Biological Effects

Analogs and derivatives of this compound have demonstrated significant immunomodulatory effects, primarily through their ability to influence inflammatory pathways and cytokine production. The immune system's response to pathogens and cellular damage is tightly regulated, and dysregulation can lead to chronic inflammation and disease.

Several bioactive compounds exert their effects by targeting key signaling pathways involved in inflammation. nih.gov For example, treatment of macrophages with certain natural compounds can inhibit the TLR4/NF-κB signaling pathway. mdpi.com This inhibition prevents the translocation of the NF-κB transcription factor to the nucleus, thereby reducing the gene expression and secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.com This anti-inflammatory action can mitigate cellular toxicity and improve cell viability in the face of inflammatory stimuli. mdpi.com

In addition to direct anti-inflammatory effects, some analogs can modulate the immune response through other mechanisms. For instance, the antiviral activity of certain complexes is achieved by preventing viral entry into host immune cells, thereby protecting them from infection. mdpi.com Other compounds have been shown to regulate oxidative stress by influencing the MAPK signaling pathway (including p38, JNK, and ERK proteins), which is interconnected with immune responses. nih.gov By decreasing intracellular ROS, these compounds can protect cells from oxidative damage, which is often associated with inflammatory conditions. nih.gov The ability to modulate these complex and interconnected pathways highlights the potential of N-phenylbutanamide derivatives as therapeutic agents for a variety of inflammatory and immune-related disorders.

Structure Activity Relationship Sar Studies of N Methyl 4 Phenylbutanamide Derivatives

Impact of N-Methyl Substitution on Biological Activity

The presence and nature of the substituent on the amide nitrogen can dictate the molecule's ability to form hydrogen bonds and its lipophilicity, both of which are key determinants of biological activity. For instance, the replacement of the methyl group with a hydrogen atom (N-demethylation) would introduce a hydrogen bond donor, potentially altering the binding mode to its target receptor. Conversely, increasing the steric bulk by replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could either enhance or diminish activity depending on the size and shape of the binding pocket.

| Derivative | N-Substitution | Hypothetical Impact on Biological Activity |

| 4-Phenylbutanamide | H | Introduction of a hydrogen bond donor, potentially altering receptor interaction. |

| N-Ethyl-4-phenylbutanamide | -CH₂CH₃ | Increased lipophilicity and steric bulk may affect binding affinity. |

| N-Propyl-4-phenylbutanamide | -CH₂CH₂CH₃ | Further increase in lipophilicity and steric hindrance. |

This table is based on general medicinal chemistry principles and does not represent experimentally verified data for N-methyl-4-phenylbutanamide derivatives.

Influence of Phenyl Ring Modifications on Pharmacological Profile

The phenyl ring of this compound offers a prime site for modification to fine-tune its pharmacological properties. The position, size, and electronic nature of substituents on the phenyl ring can dramatically alter the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with the target.

Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) can modulate the electronic density of the ring and its ability to engage in pi-stacking or other non-covalent interactions within the binding site. For example, studies on structurally related N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown that butanamides with an electron-withdrawing group (such as Cl or F) at the meta position of the phenyl ring exhibited good to excellent antifungal activities. nih.gov In contrast, those with strong electron-withdrawing groups (like CN or NO₂) or electron-donating groups (such as OCH₃ or CH₃) at the same position did not show significant activity against the tested fungi. nih.gov

| Derivative | Phenyl Ring Substitution | Hypothetical Pharmacological Profile |

| N-Methyl-4-(4-chlorophenyl)butanamide | 4-Chloro | Increased lipophilicity; potential for halogen bonding. |

| N-Methyl-4-(4-methoxyphenyl)butanamide | 4-Methoxy | Increased polarity; potential for hydrogen bond acceptance. |

| N-Methyl-4-(4-nitrophenyl)butanamide | 4-Nitro | Strong electron-withdrawing effect, potentially altering binding electronics. |

This table is based on general medicinal chemistry principles and does not represent experimentally verified data for this compound derivatives.

Role of Butanamide Chain Substitutions on Biological Efficacy

The four-carbon butanamide chain serves as a flexible linker between the N-methyl group and the phenyl ring. Modifications to this chain, such as altering its length, introducing rigidity, or adding substituents, can have a profound impact on the molecule's conformation and its ability to adopt the optimal orientation for binding.

Shortening or lengthening the alkyl chain could misalign the key pharmacophoric elements—the amide and the phenyl ring—leading to a decrease in biological activity. Introducing conformational constraints, for example, by incorporating a double bond or a cyclopropyl (B3062369) group within the chain, could lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity.

| Derivative | Butanamide Chain Modification | Hypothetical Impact on Biological Efficacy |

| N-Methyl-3-phenylpropanamide | Propyl Chain | Shorter linker, altering the distance between pharmacophoric features. |

| N-Methyl-5-phenylpentanamide | Pentyl Chain | Longer linker, increasing flexibility and distance between key groups. |

| N-Methyl-4-phenyl-2-butenamide | Introduction of C=C double bond | Increased rigidity, potentially locking into a bioactive conformation. |

This table is based on general medicinal chemistry principles and does not represent experimentally verified data for this compound derivatives.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a hypothetical pharmacophore model can be proposed based on its structural components and SAR data from analogous compounds.

Pharmacophore mapping involves identifying key features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings and their spatial relationships. nih.govnih.govphcog.com For anticonvulsant activity, for instance, a common pharmacophore often includes a hydrophobic aromatic ring, a hydrogen bond acceptor/donor site, and another hydrophobic site, all at specific distances from each other. nih.gov

Based on the structure of this compound, a plausible pharmacophore model would likely include:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature associated with the alkyl portion of the butanamide chain.

A hydrogen bond acceptor feature represented by the carbonyl oxygen of the amide.

The precise spatial arrangement and the electronic properties of these features would be critical for effective binding to a biological target. Computational tools like PharmMapper can be used to screen for potential targets by matching the compound's pharmacophoric features against a database of known protein binding sites. lilab-ecust.cn

| Pharmacophoric Feature | Structural Component | Potential Role in Target Interaction |

| Aromatic Ring | Phenyl Group | Pi-stacking interactions, hydrophobic interactions. |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Formation of hydrogen bonds with the receptor. |

| Hydrophobic Region | Butyl Chain | Van der Waals interactions within a hydrophobic pocket. |

This table is based on general medicinal chemistry principles and does not represent experimentally verified data for this compound derivatives.

Potential Research Applications of N Methyl 4 Phenylbutanamide

Lead Compound Development in Medicinal Chemistry

In the quest for new drugs, the identification of "lead compounds"—molecules that show a desired biological activity—is a critical first step. The structure of N-methyl-4-phenylbutanamide makes it an intriguing scaffold for the development of novel therapeutic agents. The amide bond is a cornerstone of many successful drugs due to its stability and ability to form hydrogen bonds with biological targets. nih.govnumberanalytics.com

The this compound structure can be systematically modified to explore its therapeutic potential. The N-methyl group, for instance, can influence the compound's metabolic stability and its ability to act as a hydrogen bond acceptor without being a donor. nih.gov This is a valuable feature in drug design, as it can fine-tune the interaction with biological receptors.